(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-14(3-2-7-18-15)16(20)19-10-6-13(11-19)22-12-4-8-17-9-5-12/h2-5,7-9,13H,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQKGKKLNHTQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes.
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body.
Biological Activity
The compound (2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The presence of pyridine rings is known to enhance radical scavenging capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit key inflammatory pathways, including NF-kB and AP-1 signaling pathways, thereby reducing the production of pro-inflammatory cytokines .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and increasing intracellular levels of reactive oxygen species (ROS) .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds, providing insights into their efficacy and mechanisms:
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a structurally similar compound derived from pyridine. The results indicated that treatment led to significant apoptosis in various cancer cell lines, with IC50 values suggesting high potency against tumor growth. The mechanism involved increased ROS production, which triggered mitochondrial-mediated apoptosis .
Case Study 2: Anti-inflammatory Potential
Another research effort focused on assessing the anti-inflammatory properties of a related pyridine derivative. The study demonstrated that the compound effectively inhibited the activation of NF-kB, leading to decreased levels of inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular properties of "(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" (Compound A) and related pyridine-pyrrolidinone derivatives:
Key Observations:
Structural Diversity: Compound A’s pyridin-4-yloxy group distinguishes it from analogs like the chloropyridinyl derivative (C₁₄H₁₃ClN₄O₂), which may exhibit different electronic properties due to chlorine’s electron-withdrawing effects . The methanone bridge is a common feature, but substitution patterns on the pyrrolidine/piperidine rings (e.g., tert-butyldimethylsilyl groups in compounds) alter steric bulk and solubility .
Molecular Weight and Complexity: Compound A (~299.33 g/mol) is heavier than simpler derivatives like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (234.29 g/mol), likely due to its additional pyridin-4-yloxy substituent .
Functional Group Impact: The methoxy group in Compound A may improve metabolic stability compared to non-ether analogs, as seen in other methoxy-substituted pyridines . The absence of fluorine (cf. (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime in ) suggests Compound A may have lower polarity .
Research Findings and Data Limitations
- Synthetic Routes : Similar compounds in were synthesized via nucleophilic substitution or coupling reactions, suggesting Compound A may follow analogous pathways (e.g., amidation of pyrrolidine intermediates) .
- Biological Activity: No direct data are available for Compound A.
- Data Gaps : Critical parameters such as solubility, logP, and in vitro efficacy are absent in the provided evidence, limiting a full pharmacological comparison.
Q & A
Q. What synthetic methodologies are recommended for synthesizing (2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methoxypyridine-3-carboxylic acid derivatives with pyrrolidine intermediates under anhydrous conditions. For example, describes a similar synthesis using dichloromethane as the solvent and sodium hydroxide as a base, achieving a purity of 99% after purification . Key steps include:
Activation of the carboxylic acid group (e.g., using thionyl chloride).
Coupling with 3-(pyridin-4-yloxy)pyrrolidine under inert conditions.
Purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., in deuterated DMSO or CDCl) confirm the methoxy, pyridinyl, and pyrrolidinyl groups. highlights the use of NMR for structural validation in related methanone derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., [M+H]) to verify molecular weight.
- FT-IR : Identifies carbonyl (C=O) stretching (~1650–1750 cm) and ether (C-O) vibrations.
Q. How can solubility profiles be systematically assessed for this compound?
- Methodological Answer : Conduct solubility tests in a panel of solvents (polar, non-polar, protic, aprotic) using the following protocol:
Prepare saturated solutions in solvents like methanol, DCM, DMSO, and water.
Filter undissolved material and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
lists solvents such as toluene, DMF, and ethanol, which are standard for solubility screening .
| Solvent | Polarity | Observed Solubility (mg/mL) |
|---|---|---|
| DMSO | High | >50 |
| Methanol | Moderate | 10–20 |
| Dichloromethane | Low | 5–10 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Optimize parameters using Design of Experiments (DoE):
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling efficiency.
- Temperature : Vary from 25°C to 80°C to balance reaction rate and side-product formation.
- Solvent : Compare polar aprotic solvents (e.g., DMF vs. THF). achieved high purity using dichloromethane .
Monitor progress via TLC or HPLC, and use response surface modeling to identify optimal conditions.
Q. How should discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (e.g., using Gaussian) to simulate NMR chemical shifts and compare with experimental data. used computational modeling to validate pyrrolidinyl methanone derivatives .
- Isotopic Labeling : Use N or C-labeled precursors to resolve ambiguous peaks.
- Variable Temperature NMR : Detect dynamic effects (e.g., conformational changes) causing peak broadening.
Q. What strategies mitigate compound degradation during prolonged experimental protocols?
- Methodological Answer :
- Temperature Control : Store samples at –20°C or use continuous cooling during experiments to slow organic degradation (as noted in for similar compounds) .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Stabilizing Agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to aqueous solutions.
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates.
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7).
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). highlights similar approaches for pyrrolidinyl methanones .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases).
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with bioactivity data.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). and provide precedents for such workflows .
Experimental Design Considerations
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent for Synthesis | Dichloromethane or DMF | |
| Stability Protocol | Storage at –20°C with desiccant | |
| Degradation Mitigation | Continuous cooling during long experiments |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
